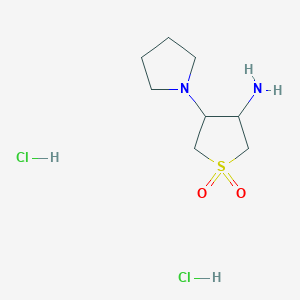

3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride

Übersicht

Beschreibung

3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride (or 3AP1T-DHC) is an important synthetic compound that has been used in a variety of scientific research applications. This compound has been studied for its biochemical and physiological effects, and has been used as a tool to further understand the mechanisms of action of other compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Modification of Pyrrolidine Diones

Pyrrolidine-2,4-diones, analogues of amino acids, are valuable in the synthesis of dipeptide analogues. A process for facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones yielding high yield and enantiopurity has been developed. The synthesized dipeptide analogues tend to adopt a linear, extended conformation (Hosseini et al., 2006). Moreover, the acylation of pyrrolidine-2,4-diones, prepared from α-amino acid esters, results in the formation of 3-acyltetramic acids, suggesting diverse chemical modifications and applications of these compounds (Jones et al., 1990).

Modeling of Lead-Cysteine Interactions

Understanding the interaction between lead and cysteine in proteins is crucial for comprehending lead's biochemical impact. The first reported N2S(alkylthiolate)-coordinated Pb2+ compound serves as a significant model for Pb-cysteine interactions in proteins, offering insights into the structural and chemical nature of these interactions (Andersen et al., 2006).

Multicomponent Synthesis of Pyrrolidine Diones

A multicomponent synthesis approach for 3,4-disubstituted N-aminopyrrolidine-2,5-diones has been described. This synthesis involves a mixture of N-isocyaniminotriphenylphosphorane, an aldimine, and Meldrum's acid, resulting in the diastereoselective formation of the compounds in good to excellent yields (Adib et al., 2011).

Protein Sequence Information from Pyrolysis

Pyrolysis-gas chromatography-mass spectrometry of proteins and complex proteinaceous material has revealed the behavior of aliphatic amino acid moieties. The data obtained can be used to determine the presence or absence of adjacent aliphatic amino acid moieties in complex mixtures, providing valuable information for protein sequence analysis (Boon & Leeuw, 1987).

Biodegradable Scaffolds with Thiol Groups

In tissue engineering, biodegradable aliphatic polyesters such as poly(lactide) and poly(ε-caprolactone) are often used. A novel design incorporates pendant thiol-protected groups in these polyesters, enhancing cell interaction and biological integration. This advancement allows for the production of functionalized aliphatic copolyesters and editable porous scaffolds suitable for tissue engineering applications (Fuoco et al., 2016).

Eigenschaften

IUPAC Name |

1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S.2ClH/c9-7-5-13(11,12)6-8(7)10-3-1-2-4-10;;/h7-8H,1-6,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMRGMUIIASRRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CS(=O)(=O)CC2N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

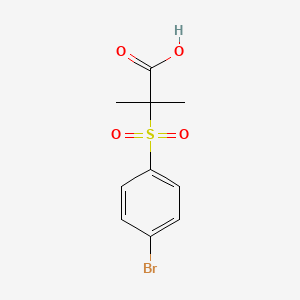

![2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid](/img/structure/B1520413.png)

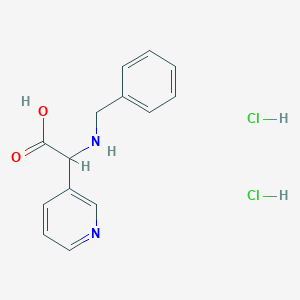

![4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1520416.png)

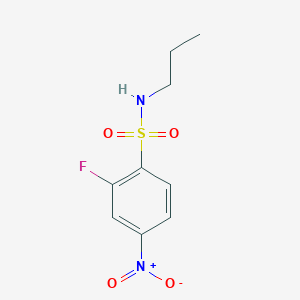

![1-({2,3-dicyanoimidazo[1,2-a]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1520423.png)

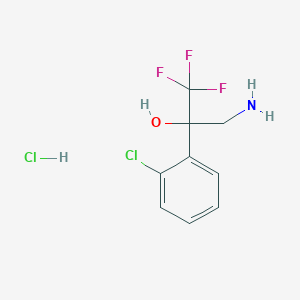

![3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B1520427.png)